molecular formula C18H24N6O2 B11523152 (4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine

(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine

Cat. No.: B11523152
M. Wt: 356.4 g/mol
InChI Key: ZBCKEYDGKRZTDT-UHFFFAOYSA-N
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Description

(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine is a chemical compound with the molecular formula C17H22N6O2. It is known for its unique structure, which includes a triazine ring substituted with morpholine groups and a tolyl amine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of (4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine typically involves the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with m-tolylamine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is heated to 70-80°C to facilitate the substitution of the chlorine atom with the m-tolylamine group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of (4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and inhibit DNA replication, which is a mechanism commonly exploited in antitumor agents. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yl)-m-tolyl-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H24N6O2/c1-14-3-2-4-15(13-14)19-16-20-17(23-5-9-25-10-6-23)22-18(21-16)24-7-11-26-12-8-24/h2-4,13H,5-12H2,1H3,(H,19,20,21,22)

InChI Key

ZBCKEYDGKRZTDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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